molecular formula B2O6Zn B081775 Zinc diperoxometaborate CAS No. 10380-06-0

Zinc diperoxometaborate

Katalognummer: B081775
CAS-Nummer: 10380-06-0
Molekulargewicht: 183.0084
InChI-Schlüssel: PLVWNARVBMHCST-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc diperoxometaborate undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, releasing active oxygen.

    Reduction: It can be reduced to form zinc oxide and boric acid.

    Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as a reagent to facilitate oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be used to reduce zinc perborate.

    Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: The major product is active oxygen, which can further react with other compounds.

    Reduction: The major products are zinc oxide and boric acid.

    Substitution: The products vary based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Zinc diperoxometaborate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.

Eigenschaften

CAS-Nummer

10380-06-0

Molekularformel

B2O6Zn

Molekulargewicht

183.0084

IUPAC-Name

zinc;oxidooxy(oxo)borane

InChI

InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2

InChI-Schlüssel

PLVWNARVBMHCST-UHFFFAOYSA-L

SMILES

B(=O)O[O-].B(=O)O[O-].[Zn+2]

Kanonische SMILES

B(=O)O[O-].B(=O)O[O-].[Zn+2]

Key on ui other cas no.

10380-06-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.